1,2-Diphenylethylamine

Vue d'ensemble

Description

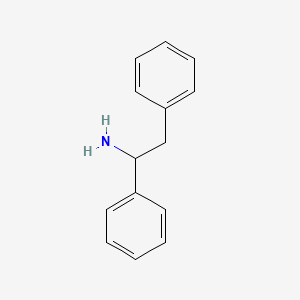

1,2-Diphenylethylamine is an organic compound with the molecular formula C14H15N and a molecular weight of 197.28 g/mol . It is also known by other names such as 1-amino-1,2-diphenylethane and α-phenylphenethylamine . This compound is characterized by the presence of two phenyl groups attached to an ethylamine backbone, making it a member of the phenethylamine class of compounds.

Mécanisme D'action

Biochemical Pathways

It’s likely that the compound affects multiple pathways, given its complex structure and potential for various interactions

Pharmacokinetics

It’s known that the compound has a molecular weight of 19728 . This could potentially impact its bioavailability, as compounds with lower molecular weights are generally more readily absorbed and distributed in the body .

Result of Action

Given the compound’s potential for various interactions, it’s likely that it has multiple effects at the molecular and cellular levels

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 1,2-Diphenylethylamine. Factors such as temperature, pH, and the presence of other compounds can affect how the compound interacts with its targets and how it is metabolized and excreted .

Analyse Biochimique

Biochemical Properties

1,2-Diphenylethylamine plays a significant role in biochemical reactions, particularly in the inhibition of human α-1,3-fucosyltransferases . This compound interacts with various enzymes, proteins, and other biomolecules. For instance, it is used in the preparation of GDP-triazoles, which are known to inhibit specific enzymes . The nature of these interactions involves binding to the active sites of enzymes, thereby inhibiting their activity and affecting the biochemical pathways they regulate.

Cellular Effects

This compound has notable effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can stimulate the central nervous system (CNS) and has analgesic effects . These effects are mediated through its interaction with specific receptors and signaling molecules within the cells, leading to changes in cellular responses and metabolic activities.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. This compound can bind to the active sites of enzymes, inhibiting their activity and altering the biochemical pathways they regulate . Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression of specific genes involved in various cellular processes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions . Its degradation products can have different biochemical properties and effects on cells. Long-term exposure to this compound in in vitro and in vivo studies has shown that it can lead to sustained changes in cellular function and metabolism.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound can have therapeutic effects, such as CNS stimulation and analgesia . At high doses, it can exhibit toxic or adverse effects, including neurotoxicity and hepatotoxicity. Threshold effects have been observed in studies, where specific dosages lead to significant changes in physiological and biochemical parameters in animal models.

Metabolic Pathways

This compound is involved in various metabolic pathways, including phase I and phase II metabolic reactions . In phase I reactions, this compound undergoes oxidation, reduction, and hydrolysis, leading to the formation of intermediate metabolites. These metabolites can then undergo phase II reactions, such as conjugation with glucuronic acid or sulfate, to form more water-soluble compounds that are excreted from the body. The enzymes involved in these metabolic pathways include cytochrome P450 enzymes and transferases.

Transport and Distribution

The transport and distribution of this compound within cells and tissues involve specific transporters and binding proteins. This compound can be transported across cell membranes through active and passive transport mechanisms . Once inside the cells, this compound can bind to specific proteins that facilitate its distribution to various cellular compartments. The localization and accumulation of this compound within tissues can influence its biochemical effects and therapeutic potential.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. This compound can be directed to specific compartments or organelles within the cells through targeting signals and post-translational modifications . For instance, this compound can localize to the mitochondria, where it can influence mitochondrial function and energy metabolism. The subcellular localization of this compound can also affect its interactions with other biomolecules and its overall biochemical effects.

Méthodes De Préparation

1,2-Diphenylethylamine can be synthesized through various methods. One common synthetic route involves the reaction of benzaldehyde with methylamine to form N-benzylidenemethylamine, which is then reacted with benzylmagnesium chloride (a Grignard reagent) to yield N-methyl-1,2-diphenylethylamine . This method involves refluxing the mixture and subsequent purification steps to obtain the final product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.

Analyse Des Réactions Chimiques

1,2-Diphenylethylamine undergoes several types of chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding imines or nitriles under specific conditions.

Reduction: It can be reduced to form secondary amines or other reduced derivatives.

Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Applications De Recherche Scientifique

Pharmacological Applications

1,2-Diphenylethylamine derivatives are primarily known for their pharmacological activities. Notably, compounds derived from this structure have been investigated for their potential as psychoactive substances and anesthetics.

- Psychoactive Properties : Research indicates that derivatives such as ephenidine and diphenidine act as potent N-methyl-D-aspartate receptor antagonists. These substances have been linked to significant risks of psychic and somatic complications when abused . A retrospective study on the abuse of these compounds highlighted 18 cases with varying degrees of severity in complications, underscoring the need for careful monitoring and further research into their safety profiles .

- Designer Drugs : this compound has been synthesized into various designer drugs. Studies have shown that metabolites of lefetamine (N,N-dimethyl-1,2-diphenylethylamine) can be detected in urine using advanced techniques like gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS). These studies focus on the metabolism and detectability of these compounds in clinical settings .

Organic Synthesis Applications

This compound serves as a crucial building block in organic synthesis. Its derivatives are utilized in creating complex molecules relevant to pharmaceuticals and natural products.

- Aminobenzylation Reactions : A notable method involves the one-pot aminobenzylation of aldehydes using toluene derivatives, producing a variety of 1,2-diarylethylamine derivatives with yields ranging from 56% to 98% . This process facilitates the rapid generation of amines that can be further transformed into other functionalized compounds.

- Functionalized N-Heterocyclic Carbenes : The compound has also been utilized to create N-heterocyclic carbenes (NHCs), which are valuable in catalysis. These carbenes can form transition metal complexes that exhibit asymmetric catalytic properties, enhancing the efficiency of various chemical reactions .

Materials Science Applications

The unique properties of this compound derivatives extend into materials science, particularly in the development of novel materials with specific functionalities.

- Chiral Reagents : The compound is recognized for its role as a chiral reagent in asymmetric synthesis. Its derivatives can facilitate enantioselective reactions, making them essential in producing pharmaceuticals with desired stereochemistry .

Case Studies and Research Findings

Comparaison Avec Des Composés Similaires

1,2-Diphenylethylamine can be compared with other similar compounds such as:

Phenethylamine: A simpler compound with a similar backbone but lacking the additional phenyl group.

N,N-dimethyl-1,2-diphenylethylamine: Another derivative with similar structural features but different pharmacological properties.

The uniqueness of this compound lies in its specific structural features and the resulting chemical and biological properties that distinguish it from other related compounds.

Activité Biologique

1,2-Diphenylethylamine (DPEA) is a compound belonging to the class of 1,2-diarylethylamines, which are known for their diverse pharmacological activities. This article explores the biological activity of DPEA, focusing on its mechanisms of action, pharmacological effects, and case studies that highlight its clinical implications.

This compound exhibits several mechanisms of action primarily through its interaction with neurotransmitter systems:

- N-Methyl-D-Aspartate Receptor (NMDAR) Antagonism : DPEA acts as a selective antagonist at NMDARs. This interaction is crucial for its potential therapeutic applications, particularly in neuroprotection and treatment of neurodegenerative diseases. Studies have shown that DPEA can inhibit excitotoxicity mediated by glutamate, similar to other known NMDAR antagonists like ketamine and diphenidine .

- Monoamine Transporter Inhibition : DPEA has been reported to inhibit the reuptake of monoamines such as serotonin, norepinephrine, and dopamine. This inhibition contributes to its antidepressant-like effects and may enhance mood and cognitive function .

- Opioid Receptor Interaction : Some derivatives of DPEA have shown potential as analgesics by interacting with opioid receptors, suggesting a dual mechanism involving both glutamatergic and opioidergic systems .

Pharmacological Effects

The pharmacological profile of DPEA includes various effects that are significant for both therapeutic and recreational contexts:

- Neuroprotective Effects : Research indicates that DPEA may offer neuroprotective benefits in conditions such as stroke and cardiac arrest by blocking excitotoxic pathways .

- Dissociative Effects : As a dissociative agent, DPEA can induce altered states of consciousness, which may lead to its misuse as a recreational drug. Its effects have been compared to those of ketamine and phencyclidine (PCP), with reports of significant psychoactive properties .

- Case Studies : Several case studies have documented the adverse effects associated with DPEA use. For instance, one report described a patient presenting with severe agitation and hyperthermia after using a substance containing methoxyphenidine, a derivative closely related to DPEA. The clinical manifestations included acute liver injury and rhabdomyolysis .

Research Findings

Recent studies have expanded our understanding of the biological activity of DPEA:

- In Vitro Studies : Laboratory experiments using rat hippocampal slices demonstrated that DPEA effectively blocks NMDAR-mediated excitatory postsynaptic potentials (EPSPs), confirming its role as an NMDAR antagonist .

- Clinical Implications : A retrospective analysis of cases involving ephenidine, diphenidine, and methoxphenidine highlighted the potential for serious complications arising from their use. The findings suggest that while these compounds may provide therapeutic benefits in controlled settings, they also carry risks when misused .

Summary Table of Biological Activities

Propriétés

IUPAC Name |

1,2-diphenylethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15N/c15-14(13-9-5-2-6-10-13)11-12-7-3-1-4-8-12/h1-10,14H,11,15H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTGGNTMERRTPLR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(C2=CC=CC=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20871350 | |

| Record name | 1,2-Diphenylethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20871350 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25611-78-3 | |

| Record name | 1,2-Diphenylethylamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25611-78-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phenethylamine, alpha-phenyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025611783 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2-Diphenylethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20871350 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2-diphenylethylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.828 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.